molecular formula C9H15NO B8534448 5-Isopentyl-3-methylisoxazole

5-Isopentyl-3-methylisoxazole

Cat. No. B8534448
M. Wt: 153.22 g/mol
InChI Key: WLAZVVKLXMXIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058447B2

Procedure details

3-Methyl-5-(3-methylbutyl)isoxazole (3.90 g, 25.5 mmol) [synthesis analogous to C. Kashima et al., Bull. Chem. Soc. Jpn. 46, 310-313 (1973)] is introduced into 80 ml of ethanol, platinum (IV) oxide catalyst (390 mg, 1.72 mmol) is added, and the mixture is then hydrogenated under atmospheric pressure hydrogen for 2 h (slightly exothermic reaction). The catalyst is filtered off, the filtrate is concentrated, and the residue is purified by chromatography on a Biotage 40M cartridge (mobile phase: isohexane/ethyl acetate 3:1). The product fractions are concentrated. The resulting residue is an oil, which crystallizes after a short time. Drying in vacuo results in 3.41 g (86% of theory) of the title compound.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[O:4][N:3]=1.[H][H]>[Pt](=O)=O.C(O)C>[NH2:3][C:2](=[CH:6][C:5](=[O:4])[CH2:7][CH2:8][CH:9]([CH3:10])[CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
CC1=NOC(=C1)CCC(C)C
Name
Quantity
390 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
(slightly exothermic reaction)
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on a Biotage 40M cartridge (mobile phase: isohexane/ethyl acetate 3:1)
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions are concentrated
CUSTOM
Type
CUSTOM
Details
crystallizes after a short time
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C)=CC(CCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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